molecular formula C11H16ClNO2 B555768 Methyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride CAS No. 64665-60-7

Methyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride

Cat. No.: B555768
CAS No.: 64665-60-7
M. Wt: 229.7 g/mol
InChI Key: VUYGLGCVKCLWPY-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride is a chiral ester of a modified phenylalanine analog. This compound is structurally characterized by a methyl group at the alpha-carbon, adjacent to the amino functional group, which differentiates it from standard phenylalanine methyl ester hydrochlorides . This modification is significant in pharmaceutical and biochemical research, where it may be employed as a key synthetic intermediate or a building block for the development of novel bioactive molecules, such as anti-proliferative agents . As a protected amino acid derivative, its ester group is a common feature in peptide synthesis, facilitating the construction of complex peptides by serving as a precursor before further coupling reactions . The compound is typically a solid and should be stored in a cool, dry place, tightly sealed in a well-ventilated container due to its likely hygroscopic nature . Researchers are advised to handle it with appropriate personal protective equipment, as it may cause skin and eye irritation and respiratory irritation . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

methyl 2-amino-2-methyl-3-phenylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-11(12,10(13)14-2)8-9-6-4-3-5-7-9;/h3-7H,8,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUYGLGCVKCLWPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)(C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40515325
Record name Methyl alpha-methylphenylalaninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40515325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64665-60-7
Record name Phenylalanine, α-methyl-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64665-60-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl alpha-methylphenylalaninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40515325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride typically involves the reaction of benzoyl chloride with methyl 2-[(diphenylmethylene)amino]acetate using potassium tertiary butoxide in tetrahydrofuran (THF). This reaction yields methyl 2-amino-3-oxo-3-phenylpropanoate hydrochloride . Another method involves the reduction of methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate using sodium borohydride in methanol at -40°C .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis protocols that ensure high yield and purity. The use of cost-effective reagents and optimized reaction conditions is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines .

Scientific Research Applications

Scientific Research Applications

Methyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride is utilized across multiple fields:

  • Chemical Synthesis:
    • It serves as a building block for synthesizing more complex organic molecules. Its functional groups allow for various modifications, enabling the creation of derivatives with enhanced properties .
  • Biological Research:
    • The compound has been investigated for its role in metabolic pathways and enzymatic reactions. It acts as a non-natural amino acid that can inhibit phenylalanine hydroxylase, which is crucial in phenylalanine metabolism .
  • Pharmaceutical Development:
    • This compound has shown potential as an anticancer agent. Studies indicate that derivatives exhibit antiproliferative activity against cancer cell lines such as HeLa cells, with IC50 values suggesting efficacy comparable to established chemotherapeutics like doxorubicin .
  • Enzyme Inhibition:
    • The compound's ability to inhibit specific enzymes opens avenues for developing therapeutic agents targeting metabolic disorders .

Anticancer Properties

Research has demonstrated that derivatives of methyl 2-amino-2-methyl-3-phenylpropanoate exhibit significant cytotoxicity against various cancer cell lines. For example, one study reported modified compounds with IC50 values ranging from 0.69 μM to 11 μM compared to doxorubicin's IC50 of 2.29 μM . This suggests that structural modifications can enhance anticancer efficacy.

Inhibition of Phenylalanine Hydroxylase

A detailed study highlighted the compound's role as a non-natural amino acid that effectively inhibits phenylalanine hydroxylase. Crystal structure analysis revealed hydrogen bonding interactions between the inhibitor and the enzyme's active site, providing insights into its mechanism of action .

Metabolic Pathways

Investigations into the compound's involvement in metabolic pathways have shown its potential as a metabolic modulator, influencing various enzymatic reactions critical to cellular function .

Data Tables

Compound NameCell LineIC50 (μM)
Methyl 2-amino-2-methyl-3-phenylpropanoate derivative AHeLa0.69
Methyl 2-amino-2-methyl-3-phenylpropanoate derivative BHeLa11
DoxorubicinHeLa2.29

Mechanism of Action

The mechanism of action of methyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, thereby influencing their activity and function. Detailed studies on its molecular targets and pathways are essential for understanding its full range of effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 2-amino-3-(4-fluorophenyl)propanoate Hydrochloride (CAS: 64282-12-8)

This analog substitutes the phenyl group with a 4-fluorophenyl moiety (Figure 2). Its molecular formula is C₁₀H₁₃ClFNO₂ (MW: 233.67), with a slightly higher molecular weight due to the fluorine atom. However, its α-position lacks the methyl group present in the target compound, which may reduce steric hindrance and alter binding affinity in biological systems .

Methyl 2-amino-3-phenylpropanoate Hydrochloride (CAS: 5619-07-8)

This compound shares the phenyl group but lacks the α-methyl substitution (Figure 3). Its molecular formula is C₁₀H₁₄ClNO₂ (MW: 215.68), resulting in a lower molecular weight. The absence of the α-methyl group likely increases conformational flexibility, which could influence its pharmacokinetic profile .

Methyl 3-amino-2,2-dimethylpropanoate Hydrochloride (CAS: 177269-37-3)

This derivative features a geminal dimethyl group at the β-position instead of a phenyl group (Figure 4). With a molecular formula of C₆H₁₂ClNO₂ (MW: 181.66), it is significantly smaller and less hydrophobic. The structural divergence suggests distinct solubility and reactivity, making it more suited for applications requiring compact, non-aromatic amino acid analogs .

Fluorinated Derivatives (e.g., 2-Fluorophenyl Substitution)

Fluorine substitution at the 2-position of the phenyl ring (e.g., CAS: 176896-71-2) introduces steric and electronic effects that may enhance metabolic resistance or receptor selectivity.

Comparative Data Table

Compound (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C)
Target (64665-60-7) C₁₁H₁₆ClNO₂ 229.703 α-Methyl, β-phenyl, methyl ester 138–143
4-Fluoro analog (64282-12-8) C₁₀H₁₃ClFNO₂ 233.67 β-(4-fluorophenyl), methyl ester Not reported
Non-methyl analog (5619-07-8) C₁₀H₁₄ClNO₂ 215.68 β-phenyl, methyl ester Not reported
Dimethyl analog (177269-37-3) C₆H₁₂ClNO₂ 181.66 β-geminal dimethyl, methyl ester Not reported

Key Research Findings

  • Electron-Withdrawing Groups : Fluorine substitution (e.g., 4-fluorophenyl) may increase metabolic stability but could reduce solubility due to heightened hydrophobicity .
  • Hydrophobicity : The phenyl group in the target compound contributes to greater lipophilicity compared to aliphatic analogs like CAS 177269-37-3, influencing membrane permeability .

Biological Activity

Methyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride is a compound of significant interest in biological and medicinal chemistry due to its potential therapeutic applications and its role in various biochemical pathways. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound, also known as a non-natural amino acid, features an amino group, a methyl ester, and a phenyl group. Its structural formula can be represented as follows:

C12H17ClN2O2\text{C}_12\text{H}_{17}\text{ClN}_2\text{O}_2

This compound has garnered attention for its unique properties that allow it to interact with various biological targets.

The mechanism of action for this compound involves its interaction with specific enzymes and receptors. The compound can act as a substrate for enzymes, participating in catalytic reactions that lead to the formation of biologically active molecules. Notably, its ester group can be hydrolyzed to release the active amino acid, which is capable of modulating enzymatic activity and influencing metabolic pathways.

Enzyme Inhibition

This compound has been studied for its potential as an inhibitor of phenylalanine hydroxylase (PAH), an enzyme critical in the metabolism of phenylalanine. Inhibition of PAH can have therapeutic implications for managing phenylketonuria (PKU), a genetic disorder characterized by elevated levels of phenylalanine .

Anticancer Properties

Research has indicated that derivatives of methyl 2-amino-2-methyl-3-phenylpropanoate exhibit antiproliferative activity against various cancer cell lines, including HeLa cells. For instance, studies have reported IC50 values ranging from 0.69 μM to 11 μM for modified compounds compared to standard chemotherapeutics like doxorubicin (IC50 = 2.29 μM) . This suggests that structural modifications can enhance the compound's efficacy as an anticancer agent.

Case Studies and Research Findings

  • Inhibition of Phenylalanine Hydroxylase : A study highlighted the compound's role as a non-natural amino acid that effectively inhibits PAH. The crystal structure analysis showed hydrogen bonding interactions between the inhibitor and the enzyme's active site .
  • Antiproliferative Activity : A series of derivatives based on methyl 2-amino-2-methyl-3-phenylpropanoate were synthesized and tested against cancer cell lines. The results demonstrated significant cytotoxicity, suggesting potential applications in cancer therapy .
  • Metabolic Pathways : Investigations into the compound's role in metabolic pathways revealed its involvement in various enzymatic reactions, indicating its potential as a metabolic modulator.

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesBiological Activity
Methyl 2-amino-3-phenylpropanoateAmino acid derivativeAnticancer activity
Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoateHydroxylated derivativeHDAC inhibition
Methyl 2-amino-2-methyl-3-phenoxypropanoateContains phenoxy groupEnzyme-substrate interaction

The comparison highlights how structural variations influence biological activity, with methyl 2-amino-2-methyl-3-phenylpropanoate showing unique properties beneficial for specific therapeutic applications.

Q & A

Q. What are the critical reaction parameters for synthesizing Methyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride, and how do they impact yield and purity?

Synthesis involves optimizing reaction conditions such as temperature, pH, and reaction time. For example, analogous compounds (e.g., Methyl (2E)-2-(aminomethyl)-3-phenylacrylate hydrochloride) require precise temperature control during amide bond formation and pH adjustments to stabilize intermediates . Reagent selection (e.g., hydroxylamine hydrochloride, sodium methoxide) and solvent systems (e.g., DMSO, ethanol) are critical for high yields (82–97%) and purity, as demonstrated in multi-step syntheses of structurally related amino acid derivatives . Table 1: Example Reaction Conditions from Analogous Syntheses

StepReagents/ConditionsYield
(a)Hydroxylamine HCl, DMSO, 100°C, 0.5 h82%
(b)Methanol, sodium methoxide, rt, 5 h97%
(e)Fe, NH₄Cl, 70°C, 5 h61%

Q. What storage conditions are recommended to maintain the stability of this compound?

Store in a dark place under inert atmosphere (e.g., nitrogen) at room temperature. The hydrochloride form enhances stability, but prolonged exposure to moisture or light may degrade the compound .

Q. How does the hydrochloride form influence solubility for biological assays?

The hydrochloride salt improves aqueous solubility, making the compound suitable for in vitro studies (e.g., enzyme inhibition assays) and formulation in buffered solutions .

Advanced Research Questions

Q. How can crystallographic methods resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement, SHELXD for structure solution) can determine absolute configuration and hydrogen-bonding networks. For example, SHELX is robust for small-molecule refinement, even with twinned or high-resolution data . Pair with spectroscopic data (NMR, IR) to validate crystallographic findings.

Q. What analytical strategies address discrepancies in spectral data during structural characterization?

Use a combination of techniques:

  • NMR: Compare experimental ¹H/¹³C spectra with computational predictions (e.g., density functional theory) to confirm substituent positions .
  • Mass Spectrometry: High-resolution MS (HRMS) validates molecular formula (C₁₁H₁₆ClNO₂, MW 229.70) and detects impurities .
  • Chromatography: HPLC with UV detection monitors purity (>95%) and identifies byproducts .

Q. How can enantiomeric purity be optimized during synthesis?

Employ chiral catalysts (e.g., asymmetric hydrogenation) or resolution techniques (e.g., diastereomeric salt crystallization). For example, analogous amino acid derivatives use enantioselective enzymatic reactions or chiral column chromatography to achieve >99% enantiomeric excess (ee) .

Q. What computational tools predict the compound’s reactivity in downstream modifications?

Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Molecular docking simulations (e.g., AutoDock Vina) model interactions with biological targets (e.g., enzymes) for rational drug design .

Safety and Handling

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Use PPE (gloves, goggles) to avoid skin/eye contact (H315, H319 hazards) .
  • Employ fume hoods to minimize inhalation risks (H335) .
  • Store separately from oxidizing agents and ensure emergency showers/eye wash stations are accessible .

Data Contradiction Analysis

Q. How to reconcile conflicting spectral data between synthetic batches?

  • Hypothesis Testing: Compare batches using controlled variables (e.g., reaction time, reagent purity).
  • Cross-Validation: Use orthogonal methods (e.g., IR vs. Raman spectroscopy) to confirm functional groups.
  • Reference Standards: Compare with PubChem data (InChI Key: MAGCVRLGTQSVGF-WCCKRBBISA-N) to validate structural integrity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride
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Methyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride

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